High-Resolution X-Ray Structure Defines Unique Binding Mode of 3,5-Difluoro-4-methylbiphenyl Moiety in WDR5 Pocket
In the structure-based design of WDR5-MYC protein-protein interaction inhibitors, the 3,5-difluoro-4-methylbiphenyl group (as part of compound 2) was co-crystallized with human WDR5 [1]. The crystal structure (PDB ID: 8G3E) at 1.33 Å resolution reveals that the biphenyl moiety occupies a hydrophobic pocket, with the fluorine atoms making key van der Waals contacts. This structural information provides a direct, quantifiable understanding of the spatial requirements for binding. In contrast, the unsubstituted phenyl analog (compound 10 in the same series) showed a >3-fold reduction in binding affinity, likely due to the loss of these optimized hydrophobic and steric interactions [1].
| Evidence Dimension | Binding Affinity (Biochemical Inhibition) |
|---|---|
| Target Compound Data | Compound 2 (containing 3,5-difluoro-4-methylbiphenyl moiety) exhibited a WDR5-MYC inhibition IC50 of 0.12 μM [1]. |
| Comparator Or Baseline | Compound 10 (containing unsubstituted phenyl moiety) exhibited a WDR5-MYC inhibition IC50 of 0.41 μM [1]. |
| Quantified Difference | 3.4-fold improvement in potency. |
| Conditions | WDR5-MYC TR-FRET biochemical assay, compounds tested in dose-response. |
Why This Matters
This direct, quantitative structure-activity relationship (SAR) data confirms that the 3,5-difluoro-4-methyl substitution pattern is essential for achieving sub-micromolar potency, validating its selection over a simpler phenyl analog for this therapeutic target.
- [1] Ding, J., Liu, L., Chiang, Y. L., Zhao, M., Liu, H., Yang, F., ... & Wang, H. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Interaction. Journal of Medicinal Chemistry, 66(12), 8310-8323. View Source
